Naphthalene-1,7-disulfonyldichloride is an organic compound with the molecular formula . This compound is a derivative of naphthalene, characterized by the presence of two sulfonyl chloride groups at the 1 and 7 positions of the naphthalene ring. It serves primarily as an intermediate in organic synthesis, facilitating various chemical reactions and industrial applications. Naphthalene-1,7-disulfonyldichloride is classified under sulfonyl chlorides, which are known for their reactivity and utility in synthesizing other chemical compounds .
The synthesis of naphthalene-1,7-disulfonyldichloride typically involves several key steps:
Naphthalene-1,7-disulfonyldichloride features a bicyclic structure characteristic of naphthalene, with two sulfonyl chloride groups attached at the 1 and 7 positions. The canonical SMILES representation is C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)Cl)S(=O)(=O)Cl
, indicating its complex aromatic framework .
Naphthalene-1,7-disulfonyldichloride is involved in several types of chemical reactions:
The mechanism of action for naphthalene-1,7-disulfonyldichloride involves its ability to interact with biological molecules:
The effectiveness and stability of this compound can be influenced by environmental factors such as temperature and pH. It is recommended to store it in a dry environment at temperatures between 2°C and 8°C .
The compound's reactivity profile indicates it can undergo various transformations depending on the conditions applied during reactions .
Naphthalene-1,7-disulfonyldichloride has several scientific uses:
CAS No.: 115268-43-4
CAS No.: 11006-66-9
CAS No.: 155-57-7
CAS No.:
CAS No.: 2409072-20-2
CAS No.: 33381-42-9